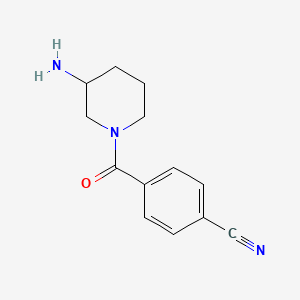

4-(3-Aminopiperidine-1-carbonyl)benzonitrile

描述

属性

IUPAC Name |

4-(3-aminopiperidine-1-carbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c14-8-10-3-5-11(6-4-10)13(17)16-7-1-2-12(15)9-16/h3-6,12H,1-2,7,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFAUYLLYTZIPFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-(3-Aminopiperidine-1-carbonyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzonitrile moiety linked to a piperidine ring through an amide bond. This structural configuration allows for diverse interactions with biological systems, making it a candidate for various therapeutic applications.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit activity against specific biological targets, including enzymes and receptors involved in critical physiological processes. Its potential applications span cancer therapy, neurodegenerative diseases, and other therapeutic areas.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation. For instance, it has been suggested that similar piperidine derivatives can inhibit IKKβ, a kinase involved in NF-κB signaling, which is crucial for cancer cell survival and proliferation .

- Receptor Modulation : The compound's structure allows it to bind to specific receptors, potentially modulating their activity. This is particularly relevant in the context of neurodegenerative diseases where receptor modulation can influence disease progression .

Case Studies and Experimental Data

- Anticancer Activity : Research has shown that derivatives of piperidine compounds exhibit significant cytotoxicity against various cancer cell lines. For example, studies on structurally similar compounds have demonstrated improved apoptotic effects compared to standard treatments like bleomycin .

- Neuroprotective Effects : Investigations into piperidine derivatives have revealed their potential as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in Alzheimer’s disease therapy. The introduction of the piperidine moiety has been shown to enhance brain exposure and improve pharmacological profiles .

- Biochemical Pathways : The compound's interaction with cytochrome P450 enzymes suggests its involvement in metabolic pathways that could affect drug metabolism and efficacy. This interaction is crucial for understanding the compound's pharmacokinetics and potential side effects.

Data Table: Biological Activity Summary

科学研究应用

Medicinal Chemistry

Therapeutic Potential:

The compound has shown promise as a therapeutic agent due to its ability to interact with specific biological targets. Preliminary studies indicate that it may exhibit activity against enzymes and receptors involved in critical physiological processes. This potential makes it a candidate for drug development aimed at treating various diseases.

Case Studies:

- Enzyme Inhibition: Research has highlighted the compound's potential to inhibit certain enzymes, which could be beneficial in treating conditions related to enzyme overactivity.

- Receptor Modulation: Investigations into its interaction with receptors suggest that it may modulate receptor activity, leading to therapeutic effects in neurological disorders.

Organic Synthesis

Synthetic Intermediate:

4-(3-Aminopiperidine-1-carbonyl)benzonitrile serves as an important intermediate in organic synthesis. Its functional groups allow for further chemical modifications, making it valuable in the development of more complex molecules.

Synthesis Methods:

- The synthesis typically begins with 3-aminopiperidine and benzonitrile under controlled conditions, using solvents and catalysts to facilitate the reaction.

- Purification methods such as recrystallization or chromatography are employed to achieve high purity and yield.

Polymer Production

The compound is also utilized in the production of polymers. Its structural characteristics enable it to act as a building block for creating various polymeric materials, which can have applications in coatings, adhesives, and other industrial products.

Interaction Studies

Binding Affinity Assessments:

Studies focusing on how this compound interacts with biological targets often assess its binding affinity and specificity. These investigations are crucial for determining its therapeutic potential and guiding further pharmaceutical development.

Structural Comparisons

Several compounds share structural similarities with this compound, which can provide insights into its unique properties and applications:

| Compound Name | Structural Similarity |

|---|---|

| 3-(4-Aminopiperidine-1-carbonyl)benzonitrile | Similar amide linkage |

| 3-(4-Aminopiperidine-1-carbonyl)benzamide | Related functional groups |

相似化合物的比较

Table 1: Structural Comparison of Benzonitrile Derivatives

Key Observations :

- Substituent Impact on Target Specificity: The 3-aminopiperidine group in the target compound enables selective LSD1 inhibition, whereas the methoxypyridinylamino analogue () interacts with nitric oxide synthase isoforms, highlighting the role of amine positioning and aromatic substituents in target engagement .

- Electron-Withdrawing Groups : Compounds with electron-withdrawing substituents (e.g., chloro in 1c) exhibit enhanced cytotoxicity against breast cancer cell lines, likely due to increased electrophilicity and DNA interaction .

- Optical Properties: The oxazole-ethynyl derivative () shows superior nonlinear optical activity (βHRS = 45 × 10⁻³⁰ cm⁴·statvolt⁻¹) compared to dibenzylideneacetones, emphasizing the role of extended π-conjugation .

Table 2: Cytotoxic and Enzymatic Activity Data

Key Findings :

- Triazole derivatives (1c, 1h) demonstrate cell-line-specific cytotoxicity, with methoxy groups enhancing activity against T47D cells .

准备方法

Synthetic Routes and Preparation Methods

The synthesis of 4-(3-Aminopiperidine-1-carbonyl)benzonitrile primarily involves the formation of an amide bond between 3-aminopiperidine and a benzonitrile derivative. The preparation methods can be summarized as follows:

Direct Amidation Approach

-

- 3-Aminopiperidine

- 4-Cyanobenzoic acid (or its activated derivatives such as acid chlorides or esters)

-

- Solvents: Commonly used solvents include dichloromethane, tetrahydrofuran, or dimethylformamide.

- Catalysts/Reagents: Coupling agents such as carbodiimides (e.g., EDC, DCC) or mixed anhydrides are employed to activate the carboxylic acid group for amide bond formation.

- Temperature: Typically carried out at room temperature to mild heating (20–60 °C) to optimize reaction rate and minimize side reactions.

- Time: Reaction times range from several hours to overnight depending on reagents and scale.

-

- The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to achieve high purity (>95%).

Alternative Synthetic Strategies

Use of Activated Esters:

Pre-formed esters of 4-cyanobenzoic acid can react with 3-aminopiperidine under basic or neutral conditions to give the desired amide.Acid Chloride Route:

Conversion of 4-cyanobenzoic acid to its acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with 3-aminopiperidine, provides a more reactive intermediate facilitating amide bond formation.

Reaction Scheme Summary

| Step | Reactants | Reagents/Catalysts | Conditions | Product |

|---|---|---|---|---|

| 1 | 4-Cyanobenzoic acid | Thionyl chloride (SOCl2) | Reflux in inert solvent | 4-Cyanobenzoyl chloride |

| 2 | 4-Cyanobenzoyl chloride + 3-Aminopiperidine | Base (e.g., triethylamine) | 0–25 °C, inert atmosphere | This compound |

| OR | 4-Cyanobenzoic acid + 3-Aminopiperidine | Coupling agent (EDC, DCC) | Room temperature to 60 °C | This compound |

Detailed Research Findings on Preparation

Yield and Purity:

Typical yields reported for the amidation reaction are in the range of 70–90%, with purity levels exceeding 95% after purification. The choice of coupling agent and solvent significantly influences the yield and side product formation.Reaction Optimization:

Studies have shown that the use of carbodiimide coupling agents in the presence of catalytic amounts of N-hydroxysuccinimide (NHS) improves coupling efficiency and reduces racemization or side reactions.Scalability:

The described methods are amenable to scale-up for industrial synthesis, with modifications to solvent volumes and reaction times to accommodate larger batch sizes.

Analytical Data Supporting Preparation

| Parameter | Typical Result | Method Used |

|---|---|---|

| Molecular Weight | 229.28 g/mol | Mass spectrometry |

| Purity | >95% | HPLC, NMR spectroscopy |

| Structural Confirmation | Presence of amide and nitrile groups | IR, NMR (1H, 13C), MS |

| Melting Point | Reported in literature ~150–160 °C | Differential scanning calorimetry (DSC) |

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Direct Amidation (Carbodiimide coupling) | 4-Cyanobenzoic acid, 3-Aminopiperidine, EDC/DCC | Mild conditions, good yields | Requires coupling agents, possible side products |

| Acid Chloride Route | 4-Cyanobenzoic acid, SOCl2, 3-Aminopiperidine | High reactivity, faster reaction | Use of corrosive reagents, moisture sensitive |

| Activated Ester Route | 4-Cyanobenzoic acid ester, 3-Aminopiperidine | Avoids corrosive reagents | Ester synthesis step required |

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-(3-Aminopiperidine-1-carbonyl)benzonitrile in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant safety goggles to prevent inhalation, skin contact, or ocular exposure .

- First Aid : Immediate flushing with water for 15+ minutes upon skin/eye contact; consult a physician if ingested .

- Storage : Store in sealed containers away from ignition sources, in dry, ventilated areas .

- Waste Disposal : Segregate waste and use certified hazardous waste disposal services to avoid environmental contamination .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to identify protons (e.g., aromatic benzonitrile peaks at δ 7.5–8.0 ppm) and carbons (nitrile carbon ~δ 110–120 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated : 253.12 g/mol) .

- IR Spectroscopy : Detect functional groups (e.g., C≡N stretch ~2230 cm, amide C=O ~1650 cm) .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer :

- Step 1 : Coupling of 3-aminopiperidine with 4-cyanobenzoyl chloride via amide bond formation in anhydrous DCM with DIPEA as a base .

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Yield Optimization : Monitor reaction progress by TLC; typical yields range from 60–75% .

Advanced Research Questions

Q. What experimental strategies are used to evaluate the inhibitory activity of this compound against LSD1 in leukemia differentiation studies?

- Methodological Answer :

- Enzyme Assays : Measure LSD1 demethylase activity using histone H3K4me2 substrates in vitro. IC values are determined via fluorescence polarization .

- Cell-Based Models : Treat AML cell lines (e.g., THP-1) with 0.1–10 µM compound; monitor differentiation markers (CD11b/CD14) via flow cytometry .

- Control Experiments : Compare with reversible LSD1 inhibitors (e.g., GSK354) to validate mechanism-specific effects .

Q. How can researchers address discrepancies in toxicological data when assessing the safety profile of this compound?

- Methodological Answer :

- Comparative Studies : Cross-reference acute toxicity data from structurally analogous compounds (e.g., 4-(4-METHYL-1,4-DIAZEPAN-1-YL)BENZONITRILE) to infer LD ranges .

- Supplementary Assays : Conduct Ames tests for mutagenicity and micronucleus assays for genotoxicity to resolve conflicting carcinogenicity classifications .

- Dose-Response Analysis : Use in vivo models (e.g., rodent studies) to establish NOAEL (No Observed Adverse Effect Level) .

Q. What methodological considerations are critical when designing structure-activity relationship (SAR) studies for this compound derivatives?

- Methodological Answer :

- Core Modifications : Vary the piperidine substituents (e.g., 3-aminopiperidine vs. 4-methylpiperidine) to assess impact on LSD1 binding affinity .

- Functional Group Analysis : Replace the benzonitrile group with alternative electron-withdrawing groups (e.g., nitro, trifluoromethyl) to modulate solubility and potency .

- Data Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding poses in LSD1’s catalytic pocket and correlate with experimental IC values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。